molecular formula C18H21NO4 B1392531 Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate CAS No. 1244855-41-1

Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate

Cat. No. B1392531
M. Wt: 315.4 g/mol
InChI Key: QSHXSJACSWXQOG-UHFFFAOYSA-N
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Description

“Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate” is a chemical compound . It’s a useful intermediate in the synthesis of veratric acid derivatives containing benzylidene-hydrazine moieties, which are promising tyrosinase inhibitors and free radical scavengers .


Physical And Chemical Properties Analysis

“Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate” has a molecular formula of C18H21NO4 . The physical and chemical properties of this compound are not explicitly detailed in the available resources.

Scientific Research Applications

  • Antioxidant and Antibacterial Activities

    • Field : Biochemistry
    • Application : Benzamide compounds, which are similar to the requested compound, have been synthesized and analyzed for their antioxidant and antibacterial activities .
    • Methods : The compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives. Their antioxidant activity was determined by total antioxidant, free radical scavenging, and metal chelating activity .
    • Results : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards. One of the benzamide compounds exhibited effective metal chelate activity .
  • Antiviral Activity

    • Field : Pharmacology
    • Application : Indole derivatives, which share a similar structure to the requested compound, have been reported as antiviral agents .
    • Methods : 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and tested for their antiviral activity .
    • Results : One compound, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Antimicrobial Activity

    • Field : Biochemistry
    • Application : Benzimidazole bridged benzophenone substituted indole scaffolds have been synthesized and tested for their in vitro antimicrobial activity .
    • Methods : The compounds were synthesized and tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
    • Results : The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains in the series 11a – k .
  • Protecting Groups in Organic Synthesis

    • Field : Organic Chemistry
    • Application : 3,4-Dimethoxybenzyl (DMPM), a compound similar to the requested compound, is used as a protecting group in organic synthesis .
    • Methods : DMPM is removed by hydrogenolysis .
    • Results : This method allows for the protection of certain functional groups during synthesis, which can then be selectively deprotected when needed .
  • Antimicrobial Activity of Benzimidazole Bridged Benzophenone Substituted Indole Scaffolds

    • Field : Biochemistry
    • Application : Benzimidazole bridged benzophenone substituted indole scaffolds have been synthesized and tested for their in vitro antimicrobial activity .
    • Methods : The compounds were synthesized and tested for in vitro antimicrobial activity by disk diffusion and serial dilution method .
    • Results : The compounds 11b, 11e, 11f and 11h were revealed as potent compounds among the tested strains in the series 11a – k .
  • Biological Activities of Indole Derivatives

    • Field : Pharmacology
    • Application : Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
    • Methods : Various scaffolds of indole were synthesized for screening different pharmacological activities .
    • Results : Compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .

properties

IUPAC Name

methyl 4-[[(3,4-dimethoxyphenyl)methylamino]methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-21-16-9-6-14(10-17(16)22-2)12-19-11-13-4-7-15(8-5-13)18(20)23-3/h4-10,19H,11-12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHXSJACSWXQOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNCC2=CC=C(C=C2)C(=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-{[(3,4-dimethoxybenzyl)amino]methyl}benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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